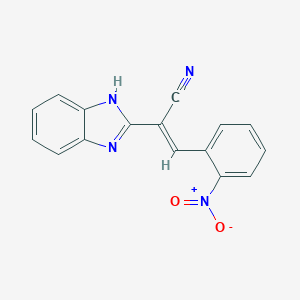![molecular formula C19H19F4N3O2 B236455 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236455.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TFMB, is a novel compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. TFMB is a small molecule that belongs to the class of benzamides and has been shown to exhibit promising biological activity in various studies.
Mécanisme D'action
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide exerts its biological activity by inhibiting the activity of CK2, which is a serine/threonine protein kinase that is involved in the regulation of various cellular processes. CK2 has been implicated in the development and progression of various diseases, including cancer, inflammation, and fibrosis. 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to the disruption of CK2-mediated signaling pathways and cellular processes.
Biochemical and physiological effects:
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit various biochemical and physiological effects in different studies. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit tumor growth in vivo. 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to exhibit anti-inflammatory and anti-fibrotic effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of fibroblasts. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages as a research tool, including its potency and selectivity for CK2, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-fibrotic effects. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research and development of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One potential direction is the development of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide analogs with improved potency and selectivity for CK2. Another direction is the investigation of the potential application of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide as an anticancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential toxicity in vivo. Finally, the investigation of the potential application of 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in the treatment of other diseases, such as inflammatory and fibrotic diseases, is also an important direction for future research.
Méthodes De Synthèse
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using several methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura cross-coupling reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Buchwald-Hartwig amination reaction involves the reaction of 4-bromo-2,3,5,6-tetrafluoro-4-methoxybenzamide with 4-(4-methylpiperazin-1-yl)aniline in the presence of a palladium catalyst and a base.
Applications De Recherche Scientifique
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit promising biological activity in various studies. It has been identified as a potent inhibitor of the protein kinase CK2, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential application as an anticancer agent. Additionally, 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to exhibit anti-inflammatory and anti-fibrotic effects, making it a potential candidate for the treatment of inflammatory and fibrotic diseases.
Propriétés
Nom du produit |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
|---|---|
Formule moléculaire |
C19H19F4N3O2 |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H19F4N3O2/c1-25-7-9-26(10-8-25)12-5-3-11(4-6-12)24-19(27)13-14(20)16(22)18(28-2)17(23)15(13)21/h3-6H,7-10H2,1-2H3,(H,24,27) |
Clé InChI |
UNPGTPBNDHRVFC-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
SMILES canonique |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(C(=C3F)F)OC)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(2,2-dimethylpropanoyl)amino]-2-methylphenyl}benzamide](/img/structure/B236374.png)


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B236379.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B236386.png)

![4-ethyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236393.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B236396.png)

![4-fluoro-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236410.png)
![2-(3,5-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236418.png)
![2-(4-isopropylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B236419.png)
![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]benzoate](/img/structure/B236421.png)
